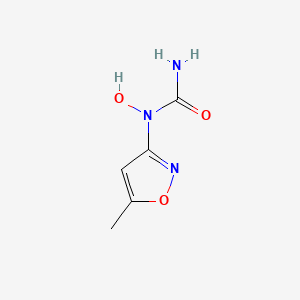

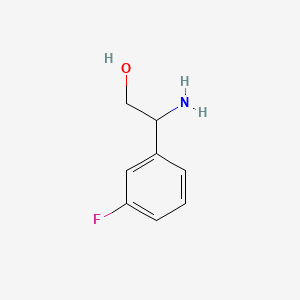

2-Amino-2-(3-fluorophenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-2-(3-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 . It is also known by its IUPAC name, (2R)-2-amino-2-(3-fluorophenyl)ethanol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “2-Amino-2-(3-fluorophenyl)ethanol” is 1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“2-Amino-2-(3-fluorophenyl)ethanol” is a solid or liquid compound . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Organic Synthesis

2-Amino-2-(3-fluorophenyl)ethanol: is a valuable chiral building block in organic synthesis. It can be used to synthesize a variety of complex molecules due to its amine and alcohol functional groups. For instance, it can be transformed into fluorinated analogs of bioactive compounds, which are often sought after in pharmaceutical research for their enhanced metabolic stability and bioavailability .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of fluorinated derivatives of therapeutic agents. The introduction of a fluorine atom can significantly alter the pharmacokinetic properties of a drug, potentially leading to improved efficacy and reduced toxicity .

Material Science

The compound’s unique structure allows for its use in material science, particularly in the development of fluorinated polymers . These polymers exhibit exceptional resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments .

Asymmetric Synthesis

2-Amino-2-(3-fluorophenyl)ethanol: is also employed in asymmetric synthesis as a chiral auxiliary or resolving agent. Its ability to induce chirality in non-chiral substrates is crucial for producing enantiomerically pure compounds, which are important in the creation of certain pharmaceuticals .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as chiral selectors in chromatographic techniques. They can help in the separation of enantiomers, which is a critical step in the quality control of pharmaceuticals .

Chemical Synthesis

This compound finds application in chemical synthesis where it can act as a nucleophile in various reactions, such as nucleophilic substitution or addition to carbonyl compounds. This reactivity is essential for constructing carbon-carbon or carbon-heteroatom bonds .

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(3-fluorophenyl)ethanol may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .

特性

IUPAC Name |

2-amino-2-(3-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXAEESIPIUPTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666668 |

Source

|

| Record name | 2-Amino-2-(3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3-fluorophenyl)ethanol | |

CAS RN |

179811-61-1 |

Source

|

| Record name | 2-Amino-2-(3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Cyclopentanediol,4,5-difluoro-,monoacetate,[1R-(1-alpha-,3-alpha-,4-bta-,5-bta-)]-(9CI)](/img/no-structure.png)

![Methyl 2-mercaptobenzo[D]thiazole-6-carboxylate](/img/structure/B574835.png)

![4H,6H-[1,3]Oxazolo[3',4':1,5]pyrrolo[3,4-d][1,2]oxazole](/img/structure/B574838.png)

![1-[5-(Aminomethyl)-2-nitrophenyl]ethanone;hydrochloride](/img/structure/B574839.png)